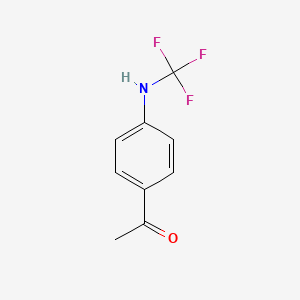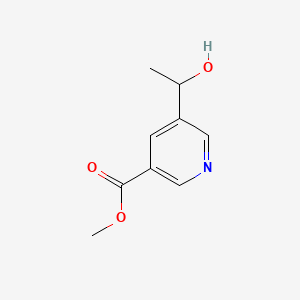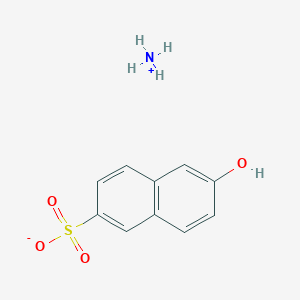
1-(4-((Trifluoromethyl)amino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Trifluoromethyl)amino)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO. It is a trifluoromethylated aromatic ketone, which makes it a valuable compound in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Trifluoromethyl)amino)phenyl)ethanone typically involves the introduction of a trifluoromethyl group into the aromatic ring. One common method is the reaction of 4-aminoacetophenone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes to ensure high yield and purity. The process may include nitration, reduction, and trifluoromethylation steps, followed by purification techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((Trifluoromethyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-((Trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-((Trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone
- 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone .
Uniqueness
1-(4-((Trifluoromethyl)amino)phenyl)ethanone is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-5,13H,1H3 |
Clave InChI |
HHBUBCNGDMDALL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)





![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)





